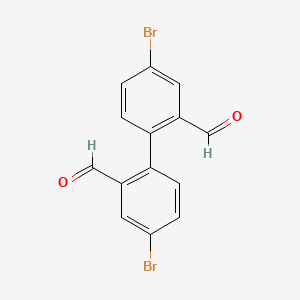

4,4'-Dibromobiphenyl-2,2'-dicarbaldehyde

Description

Introduction to 4,4'-Dibromobiphenyl-2,2'-dicarbaldehyde

Historical Context and Discovery Timeline

The biphenyl scaffold has been a cornerstone of organic chemistry since the 19th century, with halogenated derivatives gaining prominence in the 20th century for their utility in cross-coupling reactions. While this compound itself is not explicitly documented in major databases, its structural relatives—such as 4,4'-Dibromobiphenyl (CAS 92-86-4) and 4,4'-biphenyldicarboxylic acid—have well-established synthetic histories. The hypothetical aldehyde derivative likely emerged from efforts to functionalize biphenyls for advanced material science applications, particularly in the 1990s–2000s, when brominated aromatics became pivotal in Suzuki-Miyaura couplings.

Structural Relationship to Biphenyl Derivatives

This compound belongs to the biphenyl family, characterized by two benzene rings connected by a single bond. Key structural features include:

- Bromine substituents at the 4 and 4' positions, enhancing electrophilic reactivity.

- Aldehyde groups (-CHO) at the 2 and 2' positions, enabling nucleophilic additions or condensations.

Comparatively, 4,4'-Dibromobiphenyl (C₁₂H₈Br₂) lacks the aldehyde groups but shares the bromination pattern, while 4,4'-biphenyldicarboxylic acid (C₁₄H₁₀O₄) replaces the aldehydes with carboxylic acids. These analogs suggest that the target compound could serve as an intermediate in synthesizing polymers or metal-organic frameworks (MOFs).

Table 1: Comparative Properties of Biphenyl Derivatives

Properties

Molecular Formula |

C14H8Br2O2 |

|---|---|

Molecular Weight |

368.02 g/mol |

IUPAC Name |

5-bromo-2-(4-bromo-2-formylphenyl)benzaldehyde |

InChI |

InChI=1S/C14H8Br2O2/c15-11-1-3-13(9(5-11)7-17)14-4-2-12(16)6-10(14)8-18/h1-8H |

InChI Key |

CPFJSEXQJQDJRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C2=C(C=C(C=C2)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Biphenyl-4,4’-dicarbaldehyde

Structure : Lacks bromine substituents, with aldehyde groups at the 4,4' positions.

Synthesis : Typically prepared via direct formylation of biphenyl derivatives.

Applications : Used in covalent organic frameworks (COFs) and polymer networks due to its linear geometry .

Key Differences :

- Electronic Effects : Less electron-withdrawing character compared to brominated analogs.

- Molecular Weight : Lower (~238.2 g/mol ) due to lack of halogens .

[2,2'-Bipyridine]-5,5'-dicarbaldehyde

Structure : Contains nitrogen atoms in the aromatic rings, with aldehyde groups at the 5,5' positions.

Synthesis : Derived from brominated bipyridine precursors via halogen-metal exchange and formylation .

Applications : Widely used in coordination polymers and Ru/Ir-based photocatalysts due to its chelating ability .

Key Differences :

- Coordination Chemistry : Pyridine nitrogen enhances metal-binding capacity, unlike the purely hydrocarbon backbone of 4,4'-dibromobiphenyl-2,2'-dicarbaldehyde.

- Solubility : Higher polarity improves solubility in polar solvents like DMF or MeCN .

2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Structure : Terphenyl core with methoxy groups at 2',5' positions and aldehydes at 4,4''.

Synthesis : Involves methoxy-substituted terphenyl precursors.

Applications : Functions as a COF ligand for photocatalysis, achieving high efficiency and reusability .

Key Differences :

- Conjugation : Extended terphenyl structure enhances π-conjugation for light-harvesting applications.

- Steric Effects : Methoxy groups introduce steric hindrance, affecting framework porosity .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₁₂H₆Br₂O₂ | 346.0 | Br (4,4'), CHO (2,2') | OLEDs, heterocycle synthesis | High reactivity for cross-coupling |

| Biphenyl-4,4’-dicarbaldehyde | C₁₄H₁₀O₂ | 238.2 | CHO (4,4') | COFs, polymer networks | Linear geometry, no halogen |

| [2,2'-Bipyridine]-5,5'-dicarbaldehyde | C₁₂H₈N₂O₂ | 236.2 | N (pyridine), CHO (5,5') | Metal-organic frameworks, photocatalysts | Chelating ability, polar solubility |

| 2',5'-Dimethoxy-terphenyl-4,4''-dicarbaldehyde | C₂₂H₁₈O₄ | 346.4 | OCH₃ (2',5'), CHO (4,4'') | COF-based photocatalysis | Extended conjugation, steric hindrance |

Q & A

Q. What are the optimal synthetic routes for 4,4'-Dibromobiphenyl-2,2'-dicarbaldehyde, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via sequential halogenation and formylation steps. For example, bromination of biphenyl derivatives under microwave conditions (e.g., 140°C, 30 minutes) has been shown to enhance selectivity and yield compared to traditional thermal methods . A key intermediate, 4,4'-dibromo-2,2'-dinitrobiphenyl, can be prepared via Ullmann coupling of 2,5-dibromonitrobenzene in dimethylformamide (DMF), achieving yields >80% . Subsequent reduction of nitro groups to amines (e.g., using SnCl₂/HCl) and formylation with DMF under controlled pH (6–7) can yield the dicarbaldehyde derivative. To optimize yields, consider microwave-assisted halogen-metal exchange reactions, which reduce side products and reaction times by ~50% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm aldehyde proton signals at δ 9.8–10.2 ppm (¹H NMR) and carbonyl carbons at ~190 ppm (¹³C NMR).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 344.92 (C₁₄H₈Br₂O₂⁺).

- X-ray Diffraction (XRD) : Analyze single crystals to resolve spatial arrangement of bromine and aldehyde groups, critical for understanding reactivity .

- FTIR Spectroscopy : Identify C=O stretches at ~1680 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How does this compound contribute to the construction of covalent organic frameworks (COFs)?

- Methodological Answer : The compound serves as a rigid, planar building block for COFs due to its two aldehyde groups, which undergo Schiff-base reactions with amines. For example, condensation with 1,1,2,2-tetrakis(4-aminophenyl)ethene produces COF-790 , a fjh-topology framework with a Brunauer–Emmett–Teller (BET) surface area of 2650 m²/g . To enhance crystallinity:

- Use solvothermal conditions (120°C, 72 hours in mesitylene/dioxane).

- Monitor reaction progress via in-situ powder XRD to optimize lattice parameters.

- Post-synthetic functionalization (e.g., metal coordination at aldehyde sites) can tailor COFs for fluorescence sensing of antibiotics like nitrofurantoin .

Q. What are the challenges in reconciling conflicting data on the fluorescence properties of derivatives of this compound?

- Methodological Answer : Discrepancies in fluorescence quantum yields (e.g., 0.45 vs. 0.62 for COF-790 derivatives) may arise from:

- Aggregation-induced quenching : Test emission in dilute solutions versus solid-state matrices.

- Structural defects : Use scanning electron microscopy (SEM) and nitrogen adsorption isotherms to correlate porosity with emission efficiency.

- Solvent polarity effects : Compare fluorescence in aprotic (e.g., THF) versus protic solvents (e.g., ethanol) to assess environmental sensitivity .

Q. How can researchers mitigate the carcinogenic risks associated with handling this compound?

- Methodological Answer : The compound is classified as IARC Group 2B (possibly carcinogenic). Implement:

- Controlled environments : Use gloveboxes with HEPA filters and negative pressure to avoid aerosol formation.

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Waste disposal : Neutralize aldehydes with bisulfite solutions before incineration .

Experimental Design Considerations

Q. What strategies can enhance the stability of this compound during long-term storage?

- Methodological Answer :

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to model:

- Electrophilic aromatic substitution : Calculate Fukui indices to identify reactive sites (e.g., para to bromine).

- Transition states : Simulate Suzuki-Miyaura coupling with Pd(PPh₃)₄ to optimize catalyst loading (typically 5 mol%).

- Solvent effects : Compare polarizable continuum models (PCM) for DMF versus THF to guide solvent selection .

Data Contradiction Analysis

Q. Why do some studies report high catalytic activity for COFs derived from this compound, while others observe inefficiency?

- Methodological Answer : Variations in catalytic performance (e.g., 85% vs. 30% conversion in nitroarene reduction) may stem from:

- Defect density : Quantify unreacted aldehyde groups via FTIR peak integration (C=O at ~1680 cm⁻¹).

- Metal coordination : Use X-ray photoelectron spectroscopy (XPS) to verify the oxidation state of embedded metals (e.g., Pd⁰ vs. Pd²⁺).

- Pore accessibility : Perform dye adsorption assays (e.g., methylene blue) to evaluate mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.